Enantiomeric Specificity: (1R,4S) vs. (1S,4R) for ent-Abacavir Intermediate Synthesis
The target compound bears the (1R,4S) configuration, which is the mandatory stereochemistry for constructing ent-Abacavir (Abacavir EP Impurity A, the R,R enantiomer of Abacavir). The opposite enantiomer, (1S,4R)-tert-Butyl 3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate (CAS 200002-41-1), is commercially available but intrinsically incapable of yielding the correct ent-Abacavir configuration without additional chiral inversion steps. The (1R,4S) isomer is thus the direct, validated precursor in published ent-Abacavir synthetic routes .
| Evidence Dimension | Absolute configuration requirement for ent-Abacavir synthesis |
|---|---|
| Target Compound Data | (1R,4S) configuration, CAS 151792-53-9 — validated intermediate for ent-Abacavir |
| Comparator Or Baseline | (1S,4R) configuration, CAS 200002-41-1 — incorrect enantiomer; leads to wrong product stereochemistry |
| Quantified Difference | Opposite enantiomer yields the wrong diastereomer for the Abacavir enantiomer; requires additional chiral resolution or inversion steps, adding synthetic steps and cost |
| Conditions | Synthetic route to ent-Abacavir (Abacavir EP Impurity A, CAS 136470-79-6) |
Why This Matters
Procurement of the correct enantiomer eliminates the need for chiral resolution, a costly step that typically reduces overall yield by ≥50% if racemate separation is required.
